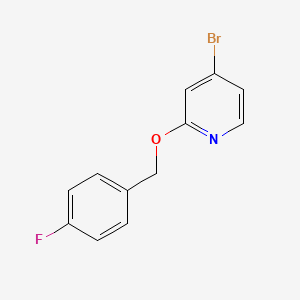

4-Bromo-2-(4-fluorobenzyloxy)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While specific synthesis methods for 4-Bromo-2-(4-fluorobenzyloxy)pyridine are not available in the search results, similar compounds such as 4-Bromo-2-fluorobenzonitrile can be synthesized through the reaction of 2-fluorobenzonitrile with bromine in the presence of a Lewis acid catalyst such as aluminum trichloride .Molecular Structure Analysis

The molecular structure of 4-Bromo-2-(4-fluorobenzyloxy)pyridine consists of a pyridine ring with a bromine atom at the 4th position and a fluorobenzyloxy group at the 2nd position.Physical And Chemical Properties Analysis

4-Bromo-2-(4-fluorobenzyloxy)pyridine is a solid at room temperature. Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Scientific Research Applications

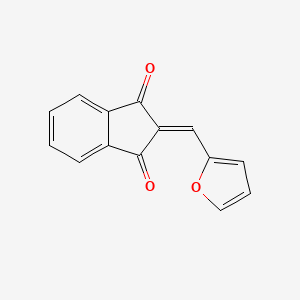

Synthesis and Structural Analysis

A study on the synthesis and structural analysis of pyridine-based hydrazone derivatives, including a derivative closely related to 4-Bromo-2-(4-fluorobenzyloxy)pyridine, highlighted the importance of such compounds in the development of materials with potential nonlinear optical (NLO) properties. Ultrasonication techniques were used for rapid synthesis, and the structures were confirmed via spectral analysis and X-ray crystallography. Computational insights into the optimized geometry, NLO properties, and molecular interactions were obtained, demonstrating the compounds' significant NLO properties, which are crucial for materials science applications (Khalid et al., 2021).

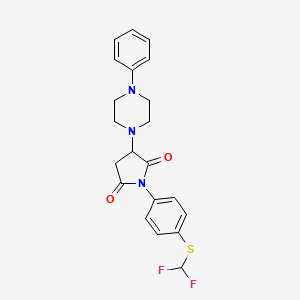

Organic Synthesis Techniques

In another study, the synthesis of isotopomers of 4-(4-fluorobenzyl)piperidine was explored, showcasing the application of 4-Bromo-2-(4-fluorobenzyloxy)pyridine derivatives in organic synthesis. These derivatives are crucial in medicinal chemistry and radiopharmaceutical applications, especially in the preparation of labeled compounds for imaging and diagnostic purposes (Proszenyák et al., 2005).

Material Science and Chemistry

Research into the synthesis of 2, 4, 6 – triaryl pyridines further illustrates the versatility of pyridine derivatives, including those related to 4-Bromo-2-(4-fluorobenzyloxy)pyridine, in material science and chemistry. These compounds are synthesized through reactions involving similar derivatives, demonstrating their utility in creating materials with specific electronic and structural properties (Agarwal, 2012).

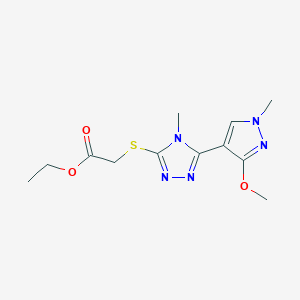

Antimicrobial and Biological Activity

A study on the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide and their antimicrobial activities showcases the potential biological applications of pyridine derivatives. These compounds, including those structurally related to 4-Bromo-2-(4-fluorobenzyloxy)pyridine, are evaluated for their antimicrobial properties, indicating their importance in the development of new therapeutic agents (Bayrak et al., 2009).

Corrosion Inhibition

Research into the electrochemical and theoretical insights on the adsorption and corrosion inhibition properties of novel pyridinium-derived ionic liquids for mild steel in 1 M HCl demonstrates the industrial and engineering applications of pyridine derivatives. These studies highlight the role of such compounds in protecting metals from corrosion, essential for extending the lifespan and durability of metal structures and components (El-hajjaji et al., 2020).

Safety and Hazards

While specific safety data for 4-Bromo-2-(4-fluorobenzyloxy)pyridine is not available, similar compounds such as 4-Bromo-2-fluoropyridine are classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, STOT SE 3, and are harmful if swallowed, cause serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name |

4-bromo-2-[(4-fluorophenyl)methoxy]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrFNO/c13-10-5-6-15-12(7-10)16-8-9-1-3-11(14)4-2-9/h1-7H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAKGFHWITZZHJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=NC=CC(=C2)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Phenyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B2392360.png)

![N-(4-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2392363.png)

![2-Chloro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B2392366.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate](/img/structure/B2392368.png)

![N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2392372.png)

![Ethyl 7-bromo-6-chloro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2392375.png)

![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2392377.png)

![1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one hydrochloride](/img/structure/B2392378.png)

![7-Phenoxy-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2392379.png)